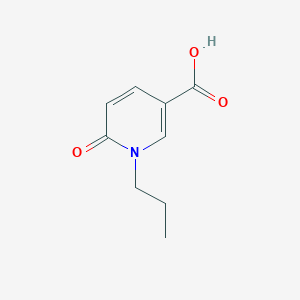

6-Oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid

Descripción

Chemical Structure and Properties 6-Oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid (C₈H₁₁NO₃) is a heterocyclic compound featuring a pyridine ring with a propyl group at the 1-position, a ketone group at the 6-position, and a carboxylic acid moiety at the 3-position. Its molecular weight is 185.18 g/mol (calculated).

Propiedades

IUPAC Name |

6-oxo-1-propylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-5-10-6-7(9(12)13)3-4-8(10)11/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLISMKSMZIMPCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid typically involves the reaction of tricyanopyridine with iodopropane in acetonitrile, followed by refluxing for 15 hours. The intermediate product, 3-cyano-1-propylpyridin-1-ium, is then subjected to further reactions to yield the final compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions: 6-Oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the ketone group to form alcohol derivatives.

Substitution: The propyl group can be substituted with other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like dimethylformamide (DMF).

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and ketones.

Aplicaciones Científicas De Investigación

6-Oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 6-Oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .

Comparación Con Compuestos Similares

Research Implications

- Synthetic Utility : Propyl and benzyl derivatives are preferred for hydrophobic drug candidates, while hydroxylated analogs are suited for hydrophilic applications.

- Structural Insights : Collision cross-section data (e.g., 137.1 Ų for pyridazine analogs) aids in predicting chromatographic behavior and mass spectrometry identification.

Actividad Biológica

6-Oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid is a heterocyclic compound belonging to the pyridine family. Its unique structure, featuring a ketone group at the 6th position and a carboxylic acid group at the 3rd position, makes it a subject of interest in various biological and medicinal studies. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-Oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid is , with a molecular weight of approximately 209.24 g/mol. The compound's structure is characterized by the following features:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N O₃ |

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | 6-Oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid |

| InChI Key | SAJCBPIIVUSGNK-UHFFFAOYSA-N |

The biological activity of 6-Oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid is primarily attributed to its interaction with various molecular targets. Preliminary studies indicate that it may inhibit specific enzymes and receptors, influencing pathways related to oxidative stress and inflammation. The exact molecular targets remain under investigation, but its potential to modulate these pathways suggests significant therapeutic implications.

Antimicrobial Properties

Research has indicated that 6-Oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results highlight its potential as a candidate for developing new antimicrobial agents.

Antiviral Activity

The compound has also been explored for its antiviral properties. Studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell receptors. For example, preliminary data indicate that it demonstrates activity against viruses such as Zika and Dengue, with effective concentrations reported in the low micromolar range.

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral properties, 6-Oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid shows promise as an anti-inflammatory agent. Research indicates that it can reduce pro-inflammatory cytokine levels in vitro, suggesting a potential role in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various pyridine derivatives, including 6-Oxo-1-propyl-1,6-dihydro-pyridine-3-carboxylic acid. The results demonstrated significant inhibition of bacterial growth compared to standard antibiotics, indicating its potential as an alternative therapeutic agent.

Evaluation of Anti-inflammatory Properties

In another study published in the Journal of Medicinal Chemistry (2024), researchers investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The findings revealed a marked reduction in joint swelling and inflammatory markers in treated animals compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.